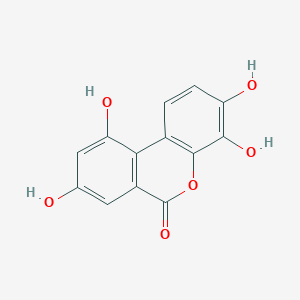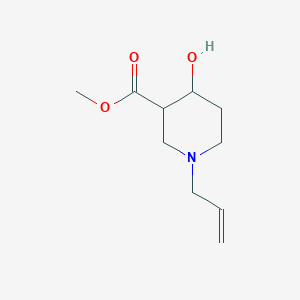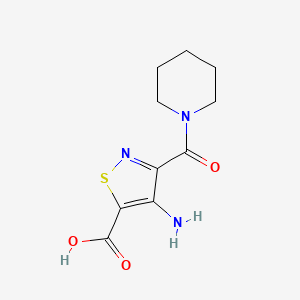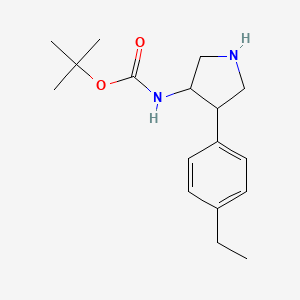![molecular formula C12H15N3OS B1478551 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol CAS No. 2098079-06-0](/img/structure/B1478551.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
Übersicht
Beschreibung
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol, also known as TPM, is a heterocyclic compound consisting of an aromatic thiazole ring fused to a piperidine ring. It is a colorless solid with a melting point of 147-148°C and a boiling point of 309-310°C. It has a molecular weight of 221.3 g/mol and a molecular formula of C10H12N2OS. TPM is a versatile compound with a wide range of applications in medicinal chemistry, organic synthesis, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
The thiazolopyridine core, closely related to the structure of interest, is a significant scaffold in organic chemistry due to its versatile chemical properties and potential biological activities. The synthesis and transformation of thiazolopyridines have been explored extensively, highlighting various methods to generate these compounds. For instance, the review by Chaban (2015) systematizes the theoretical and experimental data concerning the synthesis of condensed thiazolopyridines, which are insufficiently studied but show potential for the development of new physiologically active substances. This review covers different approaches for thiazolopyridine synthesis, including annelation of thiazolidine or thiazole cycles to the pyridine ring and modifications using pyridine derivatives as starting materials (Chaban, 2015).
Biological Applications
Thiazolopyridine derivatives exhibit a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and anticancer activities. Their mechanisms involve various cellular targets and pathways, suggesting their potential utility in therapeutic applications. The review by Chaban (2015) also highlights the biological activities of condensed thiazolopyridines, emphasizing their relevance in the treatment of hyperproliferative disorders, diabetes, bacterial infections, and tuberculosis. The presence of the thiazolopyridine core in these compounds contributes to their significant biological effects, indicating the potential of "(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol" and related structures in drug discovery and development (Chaban, 2015).
Wirkmechanismus
Target of Action
The primary target of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol interacts with its target, PI3K, by inhibiting its enzymatic activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K signaling pathway . This results in the suppression of the downstream effects of PI3K activation, including cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to the suppression of tumor growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol’s action include the inhibition of PI3K enzymatic activity, suppression of the PI3K/AKT/mTOR pathway, and subsequent decrease in cell growth and proliferation . These effects suggest potential utility in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Eigenschaften
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-2-6-15(7-9)12-14-10-4-1-5-13-11(10)17-12/h1,4-5,9,16H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPZRAHXYUEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)



![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)



![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)